molecular formula C19H15NO3S B4728921 (5Z)-3-(4-hydroxyphenyl)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidine-2,4-dione

(5Z)-3-(4-hydroxyphenyl)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B4728921
M. Wt: 337.4 g/mol
InChI Key: SBULCXPNJGZXRW-YMGXUNRSSA-N
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Description

(5Z)-3-(4-hydroxyphenyl)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidine-2,4-dione is a synthetic thiazolidinedione derivative recognized for its potent activity as a partial agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). This nuclear receptor is a master regulator of adipocyte differentiation, lipid metabolism, and insulin sensitivity, making it a critical target in metabolic disease research. Studies highlight this compound's utility in investigating insulin resistance and for the development of novel antidiabetic agents . Its unique structure, featuring a (Z)-benzylidene-thiazolidinedione core, is designed to elicit a distinct gene expression profile compared to full agonists, which may translate to a more favorable side-effect profile by reducing untoward effects such as weight gain and edema. Beyond its primary metabolic role, research indicates that this compound exhibits significant anti-inflammatory properties and the ability to inhibit cyclooxygenase-2 (COX-2) enzyme activity. This dual mechanism of action positions it as a valuable chemical probe for exploring the complex interplay between metabolic syndrome and chronic inflammation, as well as for probing the structure-activity relationships of PPARγ modulators in various disease contexts.

Properties

IUPAC Name

(5Z)-3-(4-hydroxyphenyl)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO3S/c1-13(11-14-5-3-2-4-6-14)12-17-18(22)20(19(23)24-17)15-7-9-16(21)10-8-15/h2-12,21H,1H3/b13-11+,17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBULCXPNJGZXRW-YMGXUNRSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=O)S2)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(4-hydroxyphenyl)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidine-2,4-dione typically involves a multi-step process. One common method includes the condensation of 4-hydroxybenzaldehyde with 2-methyl-3-phenylprop-2-en-1-al in the presence of a base to form the intermediate compound. This intermediate is then reacted with thiazolidine-2,4-dione under specific conditions to yield the final product. The reaction conditions often require controlled temperatures and pH levels to ensure the desired configuration and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of catalysts and solvents can enhance the reaction efficiency and yield. Purification processes such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-(4-hydroxyphenyl)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The phenyl and thiazolidine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups into the phenyl and thiazolidine rings.

Scientific Research Applications

The compound (5Z)-3-(4-hydroxyphenyl)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidine-2,4-dione, also known by its PubChem CID 1554569, has several synonyms including 307504-68-3 and (Z)-3-(4-hydroxyphenyl)-5-((E)-2-methyl-3-phenylallylidene)-2-thioxothiazolidin-4-one .

Identifications and Properties:

  • Molecular Formula: C19H15NO2S2
  • Molecular Weight: 353.5 g/mol
  • IUPAC Name: (5Z)-3-(4-hydroxyphenyl)-5-[( E)-2-methyl-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
  • InChI: InChI=1S/C19H15NO2S2/c1-13(11-14-5-3-2-4-6-14)12-17-18(22)20(19(23)24-17)15-7-9-16(21)10-8-15/h2-12,21H,1H3/b13-11+,17-12-
  • InChIKey: KUAYSAMFLPNGLT-YMGXUNRSSA-N
  • SMILES: C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)O

Another related compound is N-(3-HYDROXYPHENYL)-3-((5Z)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-ENYLIDENE]-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)PROPANAMIDE, with the molecular formula C22H20N2O3S2 and molecular weight 424.54 .

Potential Applications:

While the search results do not specify particular applications for this compound, they do provide context on similar compounds and pathways that may suggest potential research areas:

  • Tryptophan-Kynurenine (Trp-KYN) Metabolic Pathway: Research has shown that abnormalities in the Trp-KYN pathway are evident in a number of diseases, including neurodegenerative disorders, autoimmune conditions, cancer, and psychiatric illnesses like depression and schizophrenia .
  • Neuroprotection: KYN metabolites, such as kynurenic acid (KYNA), have demonstrated neuroprotective effects through their modulation of NMDA receptors . KYNA functions as an antioxidant and NMDA receptor antagonist, preventing neurological damage in experimental models of brain disorders .
  • AhR Antagonists: Given that some compounds activate target genes and contribute to oxidative stress and inflammation, AhR antagonists are being explored as a therapeutic strategy .

Mechanism of Action

The mechanism of action of (5Z)-3-(4-hydroxyphenyl)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. Additionally, its anti-inflammatory effects are linked to the inhibition of pro-inflammatory cytokines and enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidine-2,4-dione derivatives exhibit diverse bioactivities depending on substituent variations. Below is a comparative analysis of structurally analogous compounds:

Table 1: Structural and Functional Comparison of Selected TZD Derivatives

Compound Name Key Substituents Molecular Weight Bioactivity Highlights Reference
(5Z)-3-(4-hydroxyphenyl)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidine-2,4-dione 4-hydroxyphenyl (position 3); (2E)-2-methyl-3-phenylprop-2-en-1-ylidene (position 5) 377.43* Potential aldose reductase inhibition (inferred from structural analogs)
(5Z)-3-(2-methylphenyl)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one 2-methylphenyl (position 3); 2-thioxo group 350.45 Integrin αMβ2 ligand activity; enhanced lipophilicity due to thioxo group
(5Z)-2-(4-methylphenyl)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one 4-methylphenyl (position 2); thiazole ring 305.39 Reduced steric bulk compared to TZDs; unknown bioactivity
(5Z)-3-(4-chlorophenyl)-5-[(E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one 4-chlorophenyl (position 3); furan-propenylidene hybrid 384.88 Enhanced electron-withdrawing effects; potential antimicrobial activity
(5Z)-5-[[3-(4-ethoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-isopropyl-2-sulfanylidene-1,3-thiazolidin-4-one Pyrazole-methylidene hybrid; isopropyl group 504.60 High molecular complexity; likely targets kinase pathways

*Calculated molecular weight based on formula.

Key Findings:

Substituent Effects on Bioactivity: The 4-hydroxyphenyl group in the target compound improves solubility compared to 2-methylphenyl () or 4-chlorophenyl () analogs, which are more lipophilic .

Stereochemical Impact :

  • The (5Z)-configuration in the target compound ensures optimal alignment of the propenylidene moiety for hydrophobic binding, whereas (5E)-isomers in other analogs (e.g., ) may exhibit reduced affinity due to steric clashes .

Hybrid Derivatives :

  • Compounds with fused heterocycles (e.g., furan in or pyrazole in ) show broader activity spectra but face challenges in pharmacokinetics due to increased molecular weight .

Synthetic Accessibility :

  • The target compound’s synthesis (similar to ) is more straightforward than furan- or pyrazole-containing derivatives, which require multi-step reactions .

Biological Activity

The compound (5Z)-3-(4-hydroxyphenyl)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidine-2,4-dione is a thiazolidinedione derivative known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C22H20N2O3S2
  • Molecular Weight : 424.54 g/mol
  • CAS Number : Not specified in the search results.

Thiazolidinediones, including this compound, primarily act as agonists of peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in glucose and lipid metabolism. The compound's structure allows it to interact with various biological targets, leading to multiple therapeutic effects.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazolidinediones. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)Reference
K5628.5 - 14.9
HeLa8.9 - 15.1
MDA-MB-36112.7 - 25.6

These studies indicate that the compound can induce apoptosis through both extrinsic and intrinsic signaling pathways.

Antidiabetic Effects

The thiazolidinedione class is well-known for its antidiabetic properties. The compound has shown potential in enhancing insulin sensitivity and regulating glucose levels. The presence of the hydroxyphenyl group is critical for its activity:

  • Insulin Sensitivity : Enhances insulin action in peripheral tissues.

Study on Anticancer Activity

In a comparative study of synthesized thiazolidin derivatives, the compound exhibited notable selectivity and potency against cancer cell lines compared to standard treatments like cisplatin. The study reported significant apoptosis induction in HeLa cells treated with the compound, confirming its potential as an anticancer agent .

Study on Antimicrobial Activity

Another investigation into thiazolidinedione derivatives found that certain compounds displayed promising antibacterial activity against Gram-positive bacteria. This suggests that this compound may also possess antimicrobial properties worth exploring further .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this thiazolidine-2,4-dione derivative, and what experimental conditions optimize yield?

  • Methodology:

  • Step 1: Condensation of 4-hydroxybenzaldehyde derivatives with thiosemicarbazide under acidic conditions (e.g., HCl in ethanol) to form a Schiff base intermediate .
  • Step 2: Cyclization using chloroacetic acid or sodium acetate in refluxing ethanol/DMF mixtures (e.g., 2 h at 80°C) to form the thiazolidinone core .
  • Key Parameters: Reaction temperature (>70°C), solvent polarity (DMF enhances cyclization), and stoichiometric ratios (1:1 aldehyde to thiosemicarbazide) .
    • Yield Optimization: Use anhydrous conditions and inert gas purging to minimize side reactions (e.g., oxidation of the hydroxy group) .

Q. How can spectroscopic techniques (NMR, FT-IR) confirm the Z/E configuration of the benzylidene and propenylidene substituents?

  • NMR Analysis:

  • ¹H NMR: The coupling constant (J) between olefinic protons (e.g., 12–14 Hz for trans vs. 8–10 Hz for cis) distinguishes E/Z isomers. For example, the (2E)-propenylidene group shows a J value >12 Hz .
  • ¹³C NMR: Chemical shifts at δ 120–130 ppm for sp² carbons in the thiazolidinone ring confirm conjugation .
    • FT-IR: Stretching vibrations at 1720–1740 cm⁻¹ (C=O of thiazolidinedione) and 1620–1640 cm⁻¹ (C=N of Schiff base) validate structural integrity .

Advanced Research Questions

Q. What computational strategies (e.g., DFT, molecular docking) are suitable for predicting biological activity and resolving contradictory in vitro/in vivo data?

  • DFT Applications:

  • Calculate HOMO-LUMO gaps to assess electron-donating/withdrawing effects of the 4-hydroxyphenyl and propenylidene groups. Substituents with lower HOMO-LUMO gaps (e.g., <4 eV) correlate with enhanced antioxidant activity .
  • Optimize geometry using B3LYP/6-311G(d,p) basis sets to model steric clashes in enzyme binding pockets .
    • Molecular Docking:
  • Target PPAR-γ receptors (PDB ID: 1NYX) to simulate hypolipidemic activity. Dock the thiazolidinone ring into the hydrophobic pocket, with the 4-hydroxyphenyl group forming hydrogen bonds to Arg288 .
  • Resolve contradictions by comparing binding energies (ΔG) across receptor isoforms (e.g., PPAR-α vs. PPAR-γ) .

Q. How do substituent modifications (e.g., halogenation of the phenyl ring) impact cytotoxicity and selectivity in cancer cell lines?

  • SAR Insights:

  • Halogenation: Introducing Cl or I at the meta position of the phenyl ring increases lipophilicity (logP >3.5), enhancing membrane permeability but risking off-target toxicity (IC₅₀ <10 μM in HeLa cells) .
  • Hydroxy Group: The 4-hydroxyphenyl moiety reduces cytotoxicity (IC₅₀ >50 μM) by promoting hydrogen bonding with cellular reductases, improving selectivity .
    • Experimental Validation:
  • Compare MTT assay results for halogenated vs. non-halogenated analogs in paired normal (e.g., HEK293) and cancer (e.g., MCF-7) cell lines .

Q. What crystallographic techniques resolve structural ambiguities in thiazolidine-2,4-dione derivatives with similar substituents?

  • X-ray Crystallography:

  • Use Mo-Kα radiation (λ = 0.71073 Å) to determine bond lengths and angles. For example, the C5–C6 bond in the propenylidene group should measure ~1.34 Å for E configuration .
  • Refinement parameters: R factor <0.05 and wR factor <0.10 ensure accuracy .
    • Comparative Analysis: Overlay crystal structures of analogs (e.g., 4-methoxyphenyl vs. 4-hydroxyphenyl) to identify torsion angle variations (>10° indicates conformational flexibility) .

Data Contradiction Analysis

Q. How to address discrepancies in reported hypolipidemic activity across animal models?

  • Factors to Investigate:

  • Dosage: Higher doses (>50 mg/kg) may saturate metabolic pathways, leading to false-negative results in mice .
  • Model Variability: Rat models (e.g., Wistar vs. Sprague-Dawley) exhibit differences in PPAR-γ expression levels, affecting lipid uptake .
    • Mitigation: Normalize data to baseline triglyceride levels and use standardized diets during in vivo trials .

Q. Why do some studies report antioxidant activity while others observe pro-oxidant effects?

  • Mechanistic Hypothesis:

  • The 4-hydroxyphenyl group donates electrons (antioxidant) at low concentrations (<1 mM) but generates semiquinone radicals (pro-oxidant) at higher doses via autoxidation .
    • Validation:
  • Perform DPPH/ABTS assays across a concentration gradient (0.1–10 mM) and monitor ROS levels using fluorescent probes (e.g., DCFH-DA) .

Methodological Tables

Table 1: Key Spectral Data for Structural Confirmation

TechniqueDiagnostic SignalReference
¹H NMR (DMSO-d₆)δ 7.25–7.35 (m, 5H, propenylidene phenyl)
¹³C NMRδ 167.5 (C=O of thiazolidinedione)
FT-IR1725 cm⁻¹ (C=O stretching)

Table 2: Biological Activity Trends

SubstituentIC₅₀ (μM) in MCF-7logPPPAR-γ Binding Energy (kcal/mol)
4-Hydroxyphenyl55.22.8-9.2
3-Iodo-4-hydroxyphenyl12.43.9-8.5

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5Z)-3-(4-hydroxyphenyl)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidine-2,4-dione
Reactant of Route 2
(5Z)-3-(4-hydroxyphenyl)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidine-2,4-dione

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